Anticancer agent 198

Description

BenchChem offers high-quality Anticancer agent 198 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anticancer agent 198 including the price, delivery time, and more detailed information at info@benchchem.com.

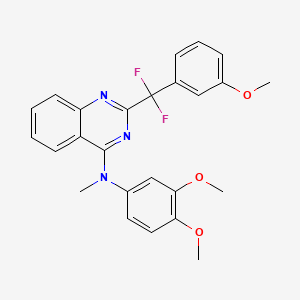

Structure

3D Structure

Properties

Molecular Formula |

C25H23F2N3O3 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2-[difluoro-(3-methoxyphenyl)methyl]-N-(3,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |

InChI |

InChI=1S/C25H23F2N3O3/c1-30(17-12-13-21(32-3)22(15-17)33-4)23-19-10-5-6-11-20(19)28-24(29-23)25(26,27)16-8-7-9-18(14-16)31-2/h5-15H,1-4H3 |

InChI Key |

VJXTXARLBMFCCR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC(=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)C(C4=CC(=CC=C4)OC)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of WRN Inhibitors: A Paradigm of Synthetic Lethality

An in-depth analysis of the discovery and synthesis of "Anticancer agent 198," a potential inhibitor of the Werner syndrome helicase (WRN), reveals a compelling narrative at the forefront of precision oncology. While "Anticancer agent 198" and its alternative designation "compound 18b" are likely internal or supplier-specific identifiers, the underlying target, the WRN protein, has emerged as a significant vulnerability in certain cancers, particularly those with microsatellite instability (MSI). This guide synthesizes the available information on the discovery, synthesis, and mechanism of action of novel WRN inhibitors, a class to which "Anticancer agent 198" belongs.

The discovery of WRN inhibitors is rooted in the principle of synthetic lethality. This approach targets a gene or protein that is essential for the survival of cancer cells with a specific genetic alteration, while being non-essential for normal cells. In the context of WRN, the key genetic alteration is deficiency in the DNA mismatch repair (MMR) pathway, which leads to microsatellite instability (MSI).[1][2][3]

MSI tumors accumulate errors in repetitive DNA sequences called microsatellites. The WRN helicase plays a critical role in resolving the resulting replication stress and maintaining genomic stability in these cancer cells.[2][3] Consequently, inhibiting WRN in MSI cancer cells induces a catastrophic level of DNA damage, leading to cell death, while normal, microsatellite-stable (MSS) cells are largely unaffected.[1][4]

Screening and Identification

The identification of potent and selective WRN inhibitors has been accelerated by advanced screening methodologies:

-

High-Throughput Screening (HTS): Initial efforts involved screening large libraries of chemical compounds for their ability to inhibit the helicase activity of the WRN protein.[5]

-

Fragment-Based Screening: This technique identifies small, low-affinity chemical fragments that bind to the target protein. These fragments are then optimized and linked together to create a high-affinity lead compound. This approach led to the development of potent and selective covalent WRN helicase inhibitors.[2][3]

-

Chemoproteomics: This method utilizes chemical probes to identify and characterize protein-ligand interactions within the complex environment of the cell. This approach was instrumental in the discovery of VVD-133214, a clinical-stage covalent allosteric inhibitor of WRN.[6]

Synthesis of Novel WRN Inhibitors

While the precise synthesis pathway for "Anticancer agent 198 (compound 18b)" is not publicly available, the development of other WRN inhibitors, such as those derived from fragment-based screening, generally follows a structured medicinal chemistry approach. The synthesis of a covalent inhibitor, for instance, involves designing a molecule with a reactive group (a "warhead") that can form a permanent bond with a specific amino acid residue (like cysteine) in the target protein.[6]

Mechanism of Action: Exploiting a Key Vulnerability

WRN inhibitors function by binding to the helicase domain of the WRN protein, thereby inhibiting its ability to unwind DNA.[1][2] This disruption of DNA repair and replication processes in MSI cancer cells leads to:

-

Accumulation of DNA Double-Strand Breaks: The unresolved replication stress results in an increase in DNA damage.[2][6]

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle checkpoints and ultimately leads to programmed cell death (apoptosis).[7]

The diagram below illustrates the proposed signaling pathway for WRN inhibition in MSI cancer cells.

Caption: Signaling pathway of WRN inhibition in MSI cancer cells.

Preclinical Evaluation of WRN Inhibitors

Novel WRN inhibitors have demonstrated promising preclinical activity in a variety of models.

In Vitro Studies

These studies are crucial for determining the potency and selectivity of the compounds.

Table 1: In Vitro Activity of Selected WRN Inhibitors

| Compound | Target Cell Line | IC50 Value | Reference |

| H3B-968 | - | ~10 nM | [8] |

| NSC 617145 | FA-D2-/- cells | Sensitizes to mitomycin C | [9] |

| NTX-452 | MSI-H tumor cells | Potent inhibition | [10] |

| VVD-133214 | MSI-H colorectal cancer cells | Robust activity | [6] |

Experimental Protocol: Cell Viability Assay

A common method to assess the anticancer activity of a compound is the cell viability assay.

-

Cell Seeding: Cancer cell lines (both MSI and MSS) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the WRN inhibitor.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours).

-

Viability Assessment: A reagent such as CellTiter-Glo® is added to measure the amount of ATP, which is proportional to the number of viable cells.

-

Data Analysis: The luminescence is measured, and the data is used to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a WRN inhibitor.

References

- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

- 5. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. nimbustx.com [nimbustx.com]

Anticanceragent 198 (Compound 18b): A Potential WRN Protein Inhibitor

An in-depth analysis of scientific and commercial sources reveals that the designation "Anticancer agent 198" is not unique to a single chemical entity. Instead, this term, or similar variations, has been used to describe several distinct therapeutic agents with different chemical structures, mechanisms of action, and developmental statuses. This guide aims to provide a comprehensive overview of the most prominently cited "Anticancer agent 198" variants to clarify their individual properties and therapeutic potential.

One of the most specifically identified molecules is Anticanceragent 198 , also referred to as compound 18b. This small molecule has been identified as a potential inhibitor of Werner syndrome ATP-dependent helicase (WRN protein), a key enzyme in DNA repair and maintenance.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₃F₂N₃O₃[1] |

| IUPAC Name | Not available in the provided search results. |

| Canonical SMILES | Not available in the provided search results. |

Biological Activity and Properties

Anticanceragent 198 has demonstrated significant cytotoxic effects against specific cancer cell lines, particularly those with an over-expression of the WRN protein.[1][2] This suggests a potential therapeutic strategy for tumors reliant on this particular DNA repair pathway.

| Cell Line | IC₅₀ Value (at 5 µM) |

| PC3 | >10 µM[1] |

| K562 | 0.05 µM[1] |

| 293T | 1.1 µM[1] |

| PC3-WRN (OE) | IC₂₀ of 0.12 µM[1] |

Mechanism of Action: The primary proposed mechanism of action for Anticanceragent 198 is the inhibition of the WRN protein.[1][2] The WRN protein is a DNA helicase and exonuclease involved in maintaining genomic stability. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

Signaling Pathway

References

Target Identification and Validation of Anticancer Agent 198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 198, also identified as compound 18b, is a potent small molecule inhibitor targeting Werner syndrome ATP-dependent helicase (WRN). This technical guide provides a comprehensive overview of the target identification and validation of this agent. It includes a summary of its inhibitory activity, detailed experimental protocols for target validation, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support researchers in the fields of oncology and drug discovery in understanding and potentially advancing the therapeutic development of WRN inhibitors.

Introduction to Anticancer Agent 198 and its Target, WRN Helicase

Anticancer agent 198 is a research compound that has demonstrated significant cytotoxic effects in various cancer cell lines. It has been identified as a potential inhibitor of Werner syndrome ATP-dependent helicase (WRN), a protein involved in DNA repair and maintenance. The WRN protein is a member of the RecQ helicase family and possesses both 3' to 5' helicase and exonuclease activities. It plays a critical role in maintaining genomic stability by participating in DNA repair pathways, including base excision repair, single-strand break repair, and the resolution of stalled replication forks.

In certain cancer types, particularly those with microsatellite instability (MSI), tumor cells become highly dependent on WRN for survival. This synthetic lethal relationship makes WRN an attractive therapeutic target for the development of novel anticancer agents. Inhibition of WRN in such cancers is expected to lead to an accumulation of DNA damage and subsequent cell death, while sparing normal, healthy cells.

Target Identification and In Vitro Activity of Anticancer Agent 198

The primary molecular target of Anticancer agent 198 has been identified as the WRN protein. The agent has shown potent and selective cytotoxic activity against cancer cell lines that are known to be dependent on WRN.

Quantitative Data on In Vitro Efficacy

The inhibitory activity of Anticancer agent 198 has been quantified in several cancer cell lines. The data, summarized from available sources, is presented in the tables below.

Table 1: IC50 and IC20 Values of Anticancer Agent 198 in Various Cell Lines

| Cell Line | Description | IC50 (μM) | IC20 (μM) |

| K562 | Chronic Myelogenous Leukemia | 0.05 | Not Reported |

| PC3-WRN (OE) | Prostate Cancer (WRN Overexpressing) | Not Reported | 0.12 |

| PC3 | Prostate Cancer | >10 (at 5 µM concentration) | 0.98 |

| 293T | Human Embryonic Kidney | 1.1 | Not Reported |

Data is compiled from publicly available information from chemical suppliers.

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments that are typically performed to validate the inhibition of WRN helicase and to characterize the cellular effects of an inhibitor like Anticancer agent 198.

WRN Helicase Activity Assay (Fluorescence-Based)

This assay measures the DNA unwinding activity of the WRN helicase.

Materials:

-

Recombinant human WRN protein

-

Fluorescently labeled forked DNA substrate (e.g., with a fluorophore and a quencher on opposite strands)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA

-

ATP solution

-

Anticancer agent 198

-

96-well black microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant WRN protein, and varying concentrations of Anticancer agent 198 (or DMSO as a vehicle control).

-

Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the helicase reaction by adding the fluorescently labeled forked DNA substrate and ATP to the reaction mixture.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the increase in fluorescence intensity using a plate reader. The unwinding of the DNA substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the percentage of WRN helicase activity at each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Anticancer agent 198 on the viability of cancer cells.

Materials:

-

K562, PC3, and PC3-WRN overexpressing cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anticancer agent 198

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Anticancer agent 198 for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for each cell line.

Western Blot Analysis for DNA Damage Markers

This experiment can be used to determine if inhibition of WRN by Anticancer agent 198 leads to an accumulation of DNA damage.

Materials:

-

Cancer cell lines (e.g., K562, PC3)

-

Anticancer agent 198

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against γH2AX (a marker of DNA double-strand breaks) and β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with Anticancer agent 198 at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against γH2AX and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the level of γH2AX expression relative to the loading control.

Visualizations

Signaling Pathway

In Vitro Cytotoxicity Screening of Anticancer Agent 198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 198, also identified as compound 18b, has emerged as a promising candidate in oncology research. It is recognized as a potential inhibitor of the Werner syndrome (WRN) protein, a helicase critically involved in DNA repair and maintenance of genomic stability.[1][2] This agent has demonstrated significant cytotoxic effects against various cancer cell lines, particularly those overexpressing the WRN protein, suggesting a targeted mechanism of action.[1][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity screening of Anticancer agent 198, detailing experimental protocols, summarizing available data, and illustrating relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Anticancer Agent 198

The following table summarizes the available quantitative data on the cytotoxic activity of Anticancer agent 198 against a panel of human cancer cell lines. This data is crucial for comparative analysis and for guiding further preclinical development.

| Cell Line | Description | IC20 (µM) | IC50 (µM) | Notes |

| PC3-WRN (OE) | Prostate cancer with WRN overexpression | 0.12 | - | Data from TargetMol[1] |

| PC3 | Prostate cancer | 0.98 | >10 (at 5 µM) | Data from TargetMol[1] |

| K562 | Chronic myelogenous leukemia | - | 0.05 (at 5 µM) | Data from TargetMol[1] |

| 293T | Human embryonic kidney | - | 1.1 (at 5 µM) | Data from TargetMol[1] |

Note: The IC50 values for PC3, K562, and 293T cells were determined at a concentration of 5 µM of the agent.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of in vitro cytotoxicity. The following are detailed methodologies for commonly employed assays in the screening of anticancer compounds like agent 198.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of Anticancer agent 198 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[4]

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4] Allow the plates to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare triplicate wells for the following controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium without cells (background).[5]

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel anticancer agent.

Caption: A generalized workflow for in vitro cytotoxicity screening.

WRN Protein Signaling in DNA Damage Response

Anticancer agent 198 is a potential inhibitor of the WRN protein. The WRN protein plays a crucial role in multiple DNA repair pathways, and its inhibition can lead to synthetic lethality in certain cancer contexts, particularly those with microsatellite instability.

Caption: The role of WRN protein in DNA damage response pathways.

References

- 1. Anticancer agent 198_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Targeting the WRN Protein in Oncology with a Focus on Anticancer Agent 198

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI). This guide provides an in-depth overview of the therapeutic rationale for WRN inhibition, with a specific focus on the preclinical compound "Anticancer agent 198." We consolidate key quantitative data, detail essential experimental protocols for inhibitor validation, and present visual diagrams of the core biological pathways and research workflows. This document serves as a technical resource for professionals engaged in the research and development of novel cancer therapeutics targeting DNA repair pathways.

The WRN Helicase: A Synthetic Lethal Target in MSI Cancers

The WRN protein, a member of the RecQ DNA helicase family, is integral to maintaining genomic stability through its roles in DNA replication, repair, and telomere maintenance.[1][2] It possesses both 3'-5' helicase and exonuclease activities, allowing it to unwind complex DNA structures and resolve DNA replication stress.[1]

A pivotal breakthrough in oncology has been the identification of WRN as a synthetic lethal target in cancers with high microsatellite instability (MSI-H).[3] MSI-H tumors arise from a deficient mismatch repair (MMR) system, leading to an accumulation of errors in DNA, particularly at repetitive sequences.[1] These cancer cells become uniquely dependent on WRN to resolve the ensuing replication stress and survive.[3][4] Consequently, inhibiting the WRN helicase in MSI-H cancer cells induces catastrophic DNA damage and leads to programmed cell death (apoptosis), while largely sparing normal, MMR-proficient cells.[1][4] This targeted approach forms the basis for the clinical development of WRN inhibitors.

Quantitative Data on WRN Inhibitors

The development of small-molecule WRN inhibitors is a rapidly advancing field. Below are summarized data for the investigational compound "Anticancer agent 198" and other key inhibitors in preclinical and clinical development.

Anticancer Agent 198 (compound 18b)

Anticancer agent 198 is a potential WRN protein inhibitor identified for its cytotoxic effects against specific cancer cell lines.[5][6] Its activity is particularly noted in cells overexpressing WRN, suggesting on-target activity.

| Compound | Cell Line | Metric | Value (µM) | Reference |

| Anticancer agent 198 | PC3-WRN (OE) | IC20 | 0.12 | [5] |

| Anticancer agent 198 | PC3 (Parental) | IC20 | 0.98 | [5] |

| Anticancer agent 198 | K562 | IC50 | 0.05 | [5] |

| Anticancer agent 198 | 293T | IC50 | 1.1 | [5] |

| Anticancer agent 198 | PC3 (Parental) | IC50 | >10 | [5] |

Other Notable Preclinical WRN Inhibitors

Several other compounds have been investigated for their ability to inhibit WRN and sensitize cancer cells to DNA damaging agents.

| Compound | Mechanism/Effect | Cell-Based Finding | Synergism | Reference |

| NSC 19630 | Inhibits WRN helicase activity. | Induces apoptosis and DNA damage in a WRN-dependent manner. Delays S-phase progression. | Sensitizes cancer cells to PARP inhibitors and topotecan. | [7] |

| NSC 617145 | Inhibits WRN helicase activity. | Sensitizes Fanconi anemia (FA) pathway-deficient cells to the cross-linking agent mitomycin C (MMC). | Synergistic with MMC in FA-deficient cells. | [8][9] |

| KWR095 | Novel non-covalent WRN inhibitor. | Shows potent in vitro ATPase and cell proliferation inhibition, comparable or superior to HRO761. | Demonstrates significant in vivo anti-proliferative effects in xenograft models. | [10] |

Clinical Trial Data for WRN Inhibitors

The translation of WRN inhibition to the clinic is underway, with promising early results for compounds like RO7589831 in patients with advanced MSI-H solid tumors.[11][12]

| Compound | Trial Phase | Patient Population | Key Efficacy Results | Safety Profile | Reference |

| RO7589831 | Phase I (NCT06004245) | 32 efficacy-evaluable MSI-H solid tumor patients (post-immunotherapy) | Partial Response (PR): 4 patients (2 confirmed, 2 unconfirmed). Stable Disease (SD): 62.5%. Disease Control Rate (DCR): 68.8%. | Most common AEs were mild nausea, vomiting, diarrhea. Grade 3 AEs included nausea, elevated liver enzymes, fatigue, and anemia. No dose-limiting toxicities. | [12][13] |

Signaling Pathways and Mechanisms

Synthetic Lethality in MSI-H Cancers

The core therapeutic principle of WRN inhibition in MSI-H cancers is synthetic lethality. This diagram illustrates the relationship between MMR deficiency and WRN dependency.

Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.

Acquired Resistance to WRN Inhibition

Prolonged exposure to WRN inhibitors can lead to acquired resistance, primarily through on-target mutations that prevent the drug from binding effectively.[11][14]

Caption: On-target mutations in the WRN gene as a mechanism of drug resistance.

Experimental Protocols and Workflows

Validating a novel WRN inhibitor requires a multi-step approach, from initial biochemical assays to in vivo efficacy models.

General Experimental Workflow for WRN Inhibitor Validation

This diagram outlines a typical workflow for the discovery and preclinical validation of a WRN inhibitor.

Caption: A streamlined workflow for WRN inhibitor discovery and validation.

Key Methodologies

-

WRN Helicase Activity Assay:

-

Principle: To measure the unwinding of a DNA substrate by the WRN protein. A common method uses a forked DNA duplex where one strand is labeled with a fluorophore and the other with a quencher. Unwinding by WRN separates the strands, leading to an increase in fluorescence.[2]

-

Protocol Outline:

-

Recombinant human WRN protein is incubated in a reaction buffer containing ATP.

-

The candidate inhibitor (e.g., Anticancer agent 198) is added at various concentrations.

-

The fluorescently-labeled DNA substrate is added to initiate the reaction.

-

Fluorescence is measured over time using a plate reader. The rate of unwinding is calculated and compared to a DMSO control to determine the IC50 value.

-

-

-

Cell Proliferation Assay (e.g., WST-1 or CellTiter-Glo):

-

Principle: To assess the cytotoxic or cytostatic effect of the WRN inhibitor on cancer cells. The assay measures metabolic activity or ATP content as a proxy for cell viability.

-

Protocol Outline:

-

MSI-H (e.g., HCT116) and MSS (microsatellite stable) cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the WRN inhibitor for a set period (e.g., 72-120 hours).

-

The viability reagent (e.g., WST-1) is added to each well.

-

After incubation, the absorbance or luminescence is read on a plate reader.

-

Dose-response curves are generated to calculate IC50 values for each cell line, demonstrating selective lethality.

-

-

-

Immunofluorescence for DNA Damage Markers (γ-H2AX):

-

Principle: To visualize the formation of DNA double-strand breaks (DSBs), a consequence of unresolved replication stress. Phosphorylation of the histone variant H2AX (to form γ-H2AX) marks the sites of DSBs.

-

Protocol Outline:

-

Cells are grown on coverslips and treated with a sublethal dose of the WRN inhibitor.

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent.

-

Cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted and imaged using fluorescence microscopy to quantify the number and intensity of γ-H2AX foci per nucleus. An increase in foci indicates inhibitor-induced DNA damage.[7]

-

-

-

CRISPR-Mediated Gene Editing and dTAG System for Target Validation:

-

Principle: To confirm that the inhibitor's effect is specifically due to the loss of WRN function.

-

Protocol Outline:

-

CRISPR Knockout: The WRN gene is knocked out in MSI-H cells using CRISPR-Cas9. These knockout cells are then treated with the inhibitor. A loss of sensitivity to the drug in knockout cells validates WRN as the target.

-

dTAG System: A degron tag (dTAG) is fused to the endogenous WRN protein using gene editing.[4] Addition of a small molecule binder marks the WRN-dTAG protein for rapid proteasomal degradation.[4] This acute depletion of WRN protein allows researchers to model the immediate effects of WRN loss, which should phenocopy the effects of a potent inhibitor.[4]

-

-

Conclusion and Future Directions

The inhibition of WRN helicase represents a highly promising and validated strategy for the treatment of MSI-H cancers. Anticancer agent 198 and other small molecules have demonstrated the potential of this approach in preclinical models, with compounds like RO7589831 now showing encouraging signs of clinical activity.

Future research will focus on several key areas:

-

Overcoming Resistance: Developing next-generation WRN inhibitors or combination strategies to combat acquired resistance from on-target mutations.[14] Combining WRN inhibitors with other DNA damage response agents, such as ATR inhibitors, may be a viable strategy.[4]

-

Biomarker Discovery: Identifying additional biomarkers beyond MSI status that can predict response or resistance to WRN inhibition.[3]

-

Expanding Indications: Investigating the efficacy of WRN inhibitors in other cancer types that may harbor a synthetic lethal dependency on WRN.[15]

References

- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 2. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]

- 5. Anticancer agent 198_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

The Multifaceted Effects of Anticancer Agent 198 on Cancer Cell Proliferation: A Technical Overview

This technical guide provides an in-depth analysis of the biological effects of compounds referred to as "Anticancer Agent 198" on the proliferation of cancer cells. It has come to light that this designation is not unique and has been used to identify at least two distinct chemical entities: a potential WRN protein inhibitor, referred to as Anticancer Agent 198 (compound 18b) , and AD198 , a novel derivative of doxorubicin. This document will delineate the known effects, mechanisms of action, and experimental data for both compounds to provide clarity for researchers, scientists, and drug development professionals.

Part 1: Anticancer Agent 198 (Compound 18b) - A WRN Protein Inhibitor

Anticancer Agent 198 (compound 18b) has been identified as a potent anticancer agent that potentially functions as an inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protein.[1][2][3] Its cytotoxic effects have been observed in various cancer cell lines, with notable toxicity in K562 (chronic myelogenous leukemia) cells and PC3 (prostate cancer) cells that overexpress the WRN protein.[1][3]

Quantitative Data on Cell Proliferation

The inhibitory effects of Anticancer Agent 198 (compound 18b) on the proliferation of different cancer cell lines have been quantified, with the following reported values:

| Cell Line | Assay Type | Value (µM) | Reference |

| K562 | IC50 | 0.05 | [4] |

| PC3 | IC50 | >10 | [4] |

| 293T | IC50 | 1.1 | [4] |

| PC3-WRN (OE) | IC20 | 0.12 | [3][4] |

| PC3 | IC20 | 0.98 | [3][4] |

Proposed Mechanism of Action

The primary proposed mechanism of action for Anticancer Agent 198 (compound 18b) is the inhibition of the WRN protein.[1][2][3] The WRN protein is a DNA helicase that plays a crucial role in DNA repair and maintenance. Its inhibition can lead to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells, particularly those that are deficient in other DNA repair pathways or exhibit high replicative stress.

Caption: Proposed mechanism of Anticancer Agent 198 (compound 18b).

Part 2: AD198 - A Doxorubicin Derivative Targeting PKC-δ and p38 Signaling

AD198, or N-benzyladriamycin-14-valerate, is a lipophilic anthracycline and a derivative of the widely used chemotherapy drug doxorubicin.[5] It has demonstrated greater efficacy in inhibiting cell viability compared to its parent compound in canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) cell lines.[5][6] A significant advantage of AD198 is its reported lack of cardiotoxicity, a major dose-limiting side effect of doxorubicin.

Quantitative Data on Cell Proliferation

The half-maximal inhibitory concentration (IC50) values for AD198 were found to be approximately half of those for doxorubicin in the tested canine cancer cell lines.[5]

| Cell Line | Compound | IC50 (nM) | Reference |

| K9TCC#1-Lillie | Doxorubicin | ~300 | [5] |

| AD198 | ~150 | [5] | |

| K9TCC#2-Dakota | Doxorubicin | ~250 | [5] |

| AD198 | ~125 | [5] | |

| K9TCC#4-Molly | Doxorubicin | ~400 | [5] |

| AD198 | ~200 | [5] | |

| K9OSA#1-Zoe | Doxorubicin | ~200 | [5] |

| AD198 | ~100 | [5] | |

| K9OSA#2-Nashville | Doxorubicin | ~180 | [5] |

| AD198 | ~90 | [5] | |

| K9OSA#3-JJ | Doxorubicin | ~350 | [5] |

| AD198 | ~175 | [5] |

Signaling Pathway of AD198-Induced Apoptosis

AD198 induces apoptosis in cancer cells through a signaling cascade involving Protein Kinase C delta (PKC-δ) and the p38 mitogen-activated protein kinase (MAPK) pathway.[5][6] The mechanism involves the cleavage of PKC-δ, which in turn activates the p38 signaling pathway, culminating in apoptosis.[5][6] This process is further confirmed by the increased activity of caspases 3 and 7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][6]

Caption: AD198-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.

Cell Viability Assay (MTS Assay)

This protocol is based on the methodology used to assess the effect of AD198 on K9TCC and K9OSA cell lines.[5]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000 cells per well and incubate overnight to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of the anticancer agent (e.g., AD198 or Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the MTS-based cell viability assay.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This protocol is a generalized procedure for detecting apoptosis, a method employed in the study of AD198.[7][8][9]

-

Cell Culture and Treatment: Culture cells to the desired confluence and treat with the anticancer agent for the indicated time.

-

Cell Harvesting: For adherent cells, detach them using a gentle dissociation agent like trypsin. Collect both adherent and floating cells. For suspension cells, directly collect the cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins

This protocol outlines the steps for detecting changes in protein expression and phosphorylation, as was done to elucidate the AD198 signaling pathway.[10][11][12][13]

-

Protein Extraction: Treat cells with the anticancer agent, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PKC-δ, phospho-p38, total p38, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

This guide provides a comprehensive overview of the available data on "Anticancer Agent 198," distinguishing between the two known compounds and detailing their effects on cancer cell proliferation and the underlying molecular mechanisms. The provided protocols offer a foundation for the replication and further investigation of these findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticancer agent 198_TargetMol [targetmol.com]

- 5. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. CST | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

In-Depth Technical Guide: The Apoptotic Induction Mechanism of Anticancer Agent 198

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 198, also identified as compound 18b, has emerged as a promising therapeutic candidate due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Anticancer agent 198's mechanism of action, with a specific focus on its ability to induce apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in oncology and drug development.

Introduction

Anticancer agent 198 is a novel small molecule identified as a potential inhibitor of the Werner (WRN) protein. The WRN protein, a RecQ helicase, plays a critical role in DNA repair and maintenance of genomic stability. In certain cancerous states, particularly those with microsatellite instability (MSI), cancer cells become heavily reliant on WRN for survival. This dependency presents a therapeutic window for selective targeting by WRN inhibitors like Anticancer agent 198. This guide will delve into the specifics of how this agent leverages this vulnerability to induce programmed cell death, or apoptosis, in cancer cells.

Quantitative Efficacy of Anticancer Agent 198

The cytotoxic and anti-proliferative effects of Anticancer agent 198 have been quantified across several cancer cell lines. The following tables summarize the available data on its potency, providing a comparative view of its efficacy.

Table 1: IC50 and IC20 Values for Anticancer Agent 198

| Cell Line | Description | IC50 (µM) | IC20 (µM) | Reference |

| K562 | Chronic myelogenous leukemia | 0.05 | Not Reported | [1] |

| PC3 | Prostate cancer | >10 | 0.98 | [1] |

| PC3-WRN (OE) | Prostate cancer with WRN overexpression | Not Reported | 0.12 | [1] |

| 293T | Human embryonic kidney | 1.1 | Not Reported | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. IC20 (20% inhibitory concentration) is the concentration at which 20% of the biological or biochemical function is inhibited.

Mechanism of Action: Induction of Apoptosis

The primary mechanism through which Anticancer agent 198 exerts its anticancer effects is the induction of apoptosis. As a WRN inhibitor, it is understood to disrupt DNA replication and repair processes in cancer cells, leading to an accumulation of DNA damage that triggers the apoptotic cascade.

General Signaling Pathway for WRN Inhibitors

While the specific signaling cascade for Anticancer agent 198 is still under detailed investigation, the general pathway for WRN inhibitors provides a strong hypothetical framework. Inhibition of WRN helicase activity in MSI-H cancer cells leads to unresolved DNA secondary structures and replication fork collapse. This accumulation of DNA double-strand breaks (DSBs) activates DNA damage response (DDR) pathways, culminating in cell cycle arrest and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of Anticancer agent 198. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Anticancer agent 198 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, PC3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Anticancer agent 198 (compound 18b)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Anticancer agent 198 in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Anticancer agent 198. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells with lysis buffer and determine protein concentration using the BCA assay.

-

Denature protein samples by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion and Future Directions

Anticancer agent 198 (compound 18b) demonstrates significant potential as a targeted therapy, particularly for cancers with a dependency on the WRN helicase. Its ability to induce apoptosis underscores its promise as a cytotoxic agent. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to expand the range of cancer types against which it may be effective. The experimental protocols detailed in this guide provide a solid foundation for researchers to build upon in their investigation of this and other novel anticancer agents. The continued exploration of WRN inhibitors represents a promising frontier in the development of personalized cancer therapies.

References

Preclinical Evaluation of Anticancer Agent 198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The designation "Anticancer Agent 198" is associated with multiple investigational compounds in preclinical development. This technical guide provides an in-depth review of the available preclinical data for two prominent small molecules: AD198 , a novel doxorubicin derivative, and Anticancer Agent 198 (compound 18b) , a potential WRN protein inhibitor. Additionally, this paper briefly discusses GT198 , an oncoprotein targeted by various anticancer agents. The guide summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development in oncology.

Introduction: Clarification of "Anticancer Agent 198"

The term "Anticancer Agent 198" does not refer to a single, universally recognized compound. A review of current literature reveals several distinct therapeutic entities associated with this nomenclature. For clarity, this guide will focus on the most relevant small molecule drug candidates for which preclinical data is available. These include:

-

AD198: A structural analog of doxorubicin engineered for reduced cardiotoxicity and enhanced efficacy.

-

Anticancer Agent 198 (Compound 18b): A potential inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protein, showing significant cytotoxicity in specific cancer cell lines.

-

GT198 (PSMC3IP/Hop2): A DNA repair oncoprotein that is not an agent itself, but a target for numerous approved oncology drugs. Understanding its role provides context for the development of novel inhibitors.[1][2][3][4]

Other modalities, such as radioactive gold nanoparticles (198AuNPs) and microRNA miR-198, are distinct from these small molecule agents and will not be the focus of this guide.[5][6][7]

Preclinical Evaluation of AD198

AD198 is a promising derivative of doxorubicin (DOX) designed to overcome the dose-limiting cardiotoxicity of its parent compound.[8] Preclinical studies have primarily focused on its efficacy in canine cancer cell lines, which serve as relevant models for human cancers.[8]

In Vitro Efficacy

Studies have demonstrated that AD198 exhibits superior potency compared to doxorubicin in canine transitional cell carcinoma (K9TCC) and osteosarcoma (K9OSA) cell lines.[8]

Table 1: Comparative In Vitro Cytotoxicity of AD198 and Doxorubicin (IC50 Values) [8]

| Cell Line | Cancer Type | AD198 IC50 (nM) | Doxorubicin IC50 (nM) |

| K9TCC#1-Lillie | Transitional Cell Carcinoma | ~150 | ~300 |

| K9TCC#2-Dakota | Transitional Cell Carcinoma | ~100 | ~200 |

| K9TCC#4-Molly | Transitional Cell Carcinoma | ~250 | ~500 |

| K9OSA#1-Zoe | Osteosarcoma | ~125 | ~250 |

| K9OSA#2-Nashville | Osteosarcoma | ~175 | ~350 |

| K9OSA#3-JJ | Osteosarcoma | ~300 | ~600 |

Note: IC50 values are approximated from graphical data presented in the source material. The study notes that the IC50 values for AD198 were approximately half those of DOX.[8]

Mechanism of Action

AD198 induces apoptosis through the activation of the Protein Kinase C-delta (PKC-δ) and p38 signaling pathways.[8] This was confirmed by observing increased cleavage of PKC-δ in treated cell lines.[8]

Caption: AD198 signaling pathway leading to apoptosis.

In Vivo Safety

While extensive in vivo efficacy studies are not detailed in the provided results, a key finding from a rodent model is that AD198 is non-cardiotoxic, a significant advantage over doxorubicin.[8]

Experimental Protocols

Cell Viability Assay:

-

Canine TCC and OSA cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of AD198 or Doxorubicin for 72 hours.

-

Cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

-

Absorbance was measured at 490 nm using a microplate reader.

-

IC50 values, the concentration of the drug that inhibits 50% of cell growth, were calculated from dose-response curves.

Western Blot for PKC-δ Cleavage:

-

K9TCC and K9OSA cells were treated with AD198.

-

Cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for PKC-δ.

-

After washing, the membrane was incubated with a secondary antibody.

-

Protein bands were visualized using a chemiluminescence detection system to observe the cleavage of PKC-δ, indicating its activation.

Caption: Experimental workflow for in vitro evaluation of AD198.

Preclinical Evaluation of Anticancer Agent 198 (Compound 18b)

This agent is identified as a potential inhibitor of WRN (Werner syndrome ATP-dependent helicase) protein, a target of interest in cancers with microsatellite instability.

In Vitro Efficacy

Compound 18b demonstrates significant cytotoxicity against specific cancer cell lines, particularly those overexpressing its putative target, WRN.[9][10]

Table 2: In Vitro Cytotoxicity of Anticancer Agent 198 (Compound 18b) [9]

| Cell Line | Description | Parameter | Value (µM) |

| PC3-WRN (OE) | Prostate Cancer (WRN Overexpressing) | IC20 | 0.12 |

| PC3 | Prostate Cancer (Parental) | IC20 | 0.98 |

| PC3 | Prostate Cancer (Parental) | IC50 | >10 |

| K562 | Chronic Myelogenous Leukemia | IC50 | 0.05 |

| 293T | Human Embryonic Kidney | IC50 | 1.1 |

Note: The data highlights a selective effect in WRN-overexpressing cells and potent activity in K562 leukemia cells.[9]

Mechanism of Action

The primary proposed mechanism is the inhibition of the WRN protein.[9][10] WRN protein is a DNA helicase involved in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways.

Caption: Proposed mechanism of WRN inhibition by Compound 18b.

Experimental Protocols

Cell Survival Assay:

-

PC3-WRN, PC3, K562, and 293T cells were cultured under standard conditions.

-

Cells were treated with various concentrations of Anticancer Agent 198 (Compound 18b).

-

After a specified exposure duration, cell survival or viability was measured (the specific assay, e.g., MTS, MTT, is not detailed in the search results).

-

IC20 (concentration for 20% inhibition) and IC50 (concentration for 50% inhibition) values were determined from dose-response curves.

GT198 as a Target for Anticancer Agents

GT198 (also known as PSMC3IP or Hop2) is a DNA repair oncoprotein that is overexpressed in angiogenic pericytes in tumors.[1][3] It is not an administered agent but a target for many existing drugs. Its DNA-binding activity is critical for its function, and inhibiting this activity is a key therapeutic strategy.[2]

Table 3: IC50 Values of Various Oncology Drugs for Inhibition of GT198 DNA-Binding Activity [2]

| Drug | Drug Class | GT198 Inhibition IC50 (nM) |

| Daunorubicin | Anthracycline | 149.9 |

| Mitoxantrone | Anthracenedione | 187.4 |

| Idarubicin | Anthracycline | 362.4 |

| Epirubicin | Anthracycline | 749.6 |

| Valrubicin | Anthracycline | 973.3 |

Note: This data demonstrates that several approved drugs, particularly doxorubicin analogs, effectively inhibit GT198 function in vitro, suggesting GT198 may be a previously unrecognized target for these agents.[2]

Conclusion and Future Directions

The preclinical data available for agents designated "198" reveal multiple promising avenues for cancer therapy. AD198 stands out as a next-generation anthracycline with a potentially superior safety profile.[8] Anticancer Agent 198 (Compound 18b) represents a targeted approach against the WRN helicase, a novel and important pathway in specific cancer subtypes.[9][10]

Further preclinical development for these agents should focus on:

-

For AD198: Comprehensive in vivo efficacy and toxicology studies in relevant animal models to confirm its enhanced therapeutic window compared to doxorubicin.

-

For Compound 18b: Elucidation of the precise binding mode to WRN, in vivo studies in xenograft models of WRN-overexpressing tumors, and assessment of potential off-target effects.

The continued investigation of these distinct but promising "Anticancer Agents 198" is warranted to translate these preclinical findings into effective clinical applications.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. GT198 Is a Target of Oncology Drugs and Anticancer Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GT198 Is a Target of Oncology Drugs and Anticancer Herbs [frontiersin.org]

- 4. GT198 Is a Target of Oncology Drugs and Anticancer Herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioactive gold nanocluster (198-AuNCs) showed inhibitory effects on cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nanoparticle-Mediated Therapy with miR-198 Sensitizes Pancreatic Cancer to Gemcitabine Treatment through Downregulation of VCP-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel derivative of doxorubicin, AD198, inhibits canine transitional cell carcinoma and osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer agent 198_TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 198 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anticancer agent 198, also identified as compound 18b, is an experimental compound recognized for its potential as a WRN protein inhibitor.[1] This agent has demonstrated notable toxicity against specific cancer cell lines, including K562 and PC3 cells with Werner syndrome RecQ helicase (WRN) overexpression, suggesting its potential as a targeted therapeutic.[1] These application notes provide detailed protocols for investigating the in vitro effects of Anticancer agent 198 on cancer cell lines.

Data Presentation

The following table summarizes the reported cytotoxic activity of Anticancer agent 198 across various cell lines.

| Cell Line | Description | Parameter | Concentration (µM) |

| PC3-WRN (OE) | Prostate Cancer (WRN Overexpressing) | IC20 | 0.12[1] |

| PC3 | Prostate Cancer | IC20 | 0.98[1] |

| PC3 | Prostate Cancer | IC50 | >10[1] |

| K562 | Chronic Myelogenous Leukemia | IC50 | 0.05[1] |

| 293T | Human Embryonic Kidney | IC50 | 1.1[1] |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the general procedure for culturing human cancer cell lines relevant to the study of Anticancer agent 198.

Materials:

-

Human glioblastoma cell lines (U87, U251), human breast cancer cell line (MCF-7), or other relevant cell lines.[2]

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.[2]

-

Fetal Bovine Serum (FBS).[2]

-

Penicillin-Streptomycin solution.

-

Trypsin-EDTA solution.

-

Phosphate-Buffered Saline (PBS).

-

Cell culture flasks (T25 or T75).

-

Humidified incubator at 37°C with 5% CO2.[2]

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes.[3] Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

-

Cell Seeding: Transfer the cell suspension to a T25 or T75 culture flask and incubate at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.

-

Subculturing: Aspirate the culture medium and wash the cells with PBS. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks at the desired density.

Preparation of Anticancer Agent 198 Stock Solution

Materials:

-

Anticancer agent 198 powder.

-

Dimethyl sulfoxide (DMSO).

-

Sterile microcentrifuge tubes.

Procedure:

-

Prepare a high-concentration stock solution of Anticancer agent 198 by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the agent in the calculated volume of DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 years or at -80°C for 1 year when in solvent.[1]

Cell Viability Assay (MTT Assay)

This assay determines the effect of Anticancer agent 198 on cell proliferation and viability.

Materials:

-

Cells cultured as described in Protocol 1.

-

Anticancer agent 198 stock solution.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[2]

-

The next day, treat the cells with various concentrations of Anticancer agent 198. Include a vehicle control (DMSO-treated) and an untreated control.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 450 nm or 595 nm using a microplate reader.[2][3]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with Anticancer agent 198.

Materials:

-

Cells treated with Anticancer agent 198.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Propidium Iodide (PI).

-

Binding Buffer.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of Anticancer agent 198 for the desired time.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS twice.[3][4]

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[5]

-

Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Analyze the samples by flow cytometry within one hour.[4][5] Viable cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with Anticancer agent 198.

Materials:

-

Cells treated with Anticancer agent 198.

-

Cold 70% ethanol.[3]

-

PBS.

-

RNase A.[6]

-

Propidium Iodide (PI) staining solution.[6]

-

Flow cytometer.

Procedure:

-

Culture and treat cells with Anticancer agent 198 as described previously.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[6][7]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing PI and RNase A.[6]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is used to detect changes in the expression of specific proteins (e.g., WRN, apoptotic and cell cycle markers) following treatment with Anticancer agent 198.

Materials:

-

Cells treated with Anticancer agent 198.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (e.g., anti-WRN, anti-p53, anti-Bax, anti-Bcl-2, anti-cyclin D1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

Procedure:

-

Treat cells with Anticancer agent 198 for the desired time and concentration.

-

Lyse the cells in RIPA buffer and collect the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for in vitro evaluation of Anticancer agent 198.

Caption: Hypothetical signaling pathway of Anticancer agent 198.

References

- 1. Anticancer agent 198_TargetMol [targetmol.com]

- 2. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Agent 198 in Xenograft Models

Disclaimer: "Anticancer agent 198" is a placeholder name. The following data, protocols, and visualizations are based on the well-documented anticancer agent, Paclitaxel, to provide a representative and detailed guide for researchers.

Introduction

"Anticancer agent 198" is a potent antimicrotubule agent that has demonstrated significant efficacy in a variety of preclinical cancer models.[1] It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][3][4][][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of "Anticancer agent 198" in murine xenograft models, a critical step in the preclinical evaluation of novel cancer therapeutics.

Mechanism of Action

"Anticancer agent 198" exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[3][4][6] This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[3][4][] The resulting dysfunctional microtubules disrupt the normal dynamic reorganization of the microtubule network essential for mitosis.[4] This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4]

Caption: Mechanism of action of "Anticancer agent 198".

Efficacy Data in Xenograft Models

The following tables summarize the in vivo efficacy of "Anticancer agent 198" in various human tumor xenograft models.

Table 1: Efficacy of "Anticancer Agent 198" in Lung Cancer Xenografts

| Cell Line | Tumor Type | Dose (mg/kg/day) | Schedule | Tumor Growth Inhibition (%) | Reference |

| A549 | Non-small cell lung cancer | 24 | i.v., daily x 5 | Significant | [1] |

| NCI-H23 | Non-small cell lung cancer | 24 | i.v., daily x 5 | Significant | [1] |

| NCI-H460 | Non-small cell lung cancer | 24 | i.v., daily x 5 | Significant | [1] |

| DMS-273 | Small cell lung cancer | 24 | i.v., daily x 5 | Significant | [1] |

Table 2: Efficacy of "Anticancer Agent 198" in Appendiceal Adenocarcinoma PDX Models

| PDX Model | Dose (mg/kg) | Schedule | Route | Tumor Growth Reduction (%) | Reference |

| TM00351 | 25 | Weekly x 3, 2 cycles | i.p. | 81.9 | [7] |

| PMP-2 | 25 | Weekly x 3, 2 cycles | i.p. | 98.3 | [7] |

| PMCA-3 | 25 | Weekly x 3, 2 cycles | i.p. | 71.4 | [7] |

| PMCA-3 | 12.5 | Weekly x 3, 2 cycles | i.p. | 63.2 | [7] |

Table 3: Toxicity Profile of "Anticancer Agent 198" in Mice

| Dose (mg/kg) | Route | Observation | Reference |

| 25 | i.p. | 12% body weight loss 1 week post-treatment | [7] |

| 12.5 | i.p. | No significant body weight loss | [7] |

| 25 | i.v. | Lethal in NSG mice | [7] |

| 8 | i.p. | Induced mechanical and cold allodynia | [8] |

Experimental Protocols

Subcutaneous Xenograft Model Establishment

-

Cell Culture: Culture human cancer cells (e.g., A549, NCI-H460) in the recommended medium until they are 70-80% confluent.[9]

-

Cell Harvesting: Wash cells with PBS, detach them using trypsin-EDTA, and then neutralize with complete medium.[9]

-

Cell Preparation: Centrifuge the cell suspension, wash the pellet twice with sterile PBS, and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[10]

-

Animal Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or nude mice).[9][10][11]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[9]

"Anticancer Agent 198" Formulation and Administration

-

Formulation: For intravenous (i.v.) administration, "Anticancer agent 198" is typically formulated in a 1:1 mixture of Cremophor EL and ethanol.[12] For intraperitoneal (i.p.) administration, it can be solubilized in a suitable vehicle such as saline.

-

Dosage Preparation: Prepare the required dose by diluting the stock solution with sterile saline or PBS just prior to injection.

-

Administration:

-

Intravenous (i.v.): Administer the prepared solution via the tail vein.

-

Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.

-

Tumor Volume Measurement and Efficacy Evaluation

-

Tumor Measurement: Measure the length (l) and width (w) of the tumors with digital calipers every 3-4 days.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: V = (w² x l) / 2.[9]

-

Efficacy Calculation (Tumor Growth Inhibition - TGI):

-

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[13]

-

Toxicity Assessment

-

Body Weight: Monitor the body weight of the mice every 3-4 days as an indicator of general health. A body weight loss of more than 20% is often a humane endpoint.[14]

-

Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in posture, activity, or fur texture.

-

Histopathology: At the end of the study, major organs (liver, spleen, kidney, etc.) can be collected for histopathological analysis to assess for any treatment-related toxicities.

Experimental Workflow Visualization

Caption: Experimental workflow for a xenograft study.

References

- 1. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 10. 3.13. Tumor xenograft model [bio-protocol.org]

- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Anticancer Agent AD198 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the anticancer agent AD198 (N-benzyladriamycin-14-valerate) in animal models, based on published preclinical research. This document includes detailed experimental protocols, a summary of quantitative efficacy data, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction